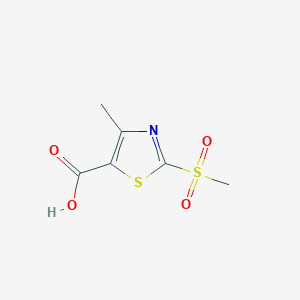

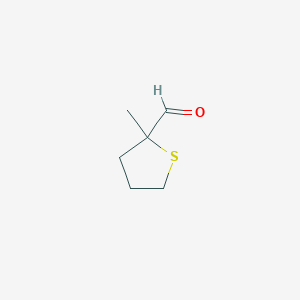

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

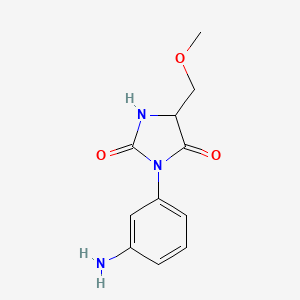

“2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole . It can be used as an intermediate in organic synthesis and medicinal chemistry . It can also be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules .

Molecular Structure Analysis

The molecular formula of “2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” is C6H7NO4S2 . Its average mass is 221.254 Da and its monoisotopic mass is 220.981644 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” are not fully available in the search results. It has a storage temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis Applications

- Efficient Synthesis of Benzothiazoles and Benzoxazoles : Methanesulfonic acid derivatives, similar in functionality to "2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid," have been utilized as efficient catalysts or intermediates in the synthesis of heterocyclic compounds like benzothiazoles and benzoxazoles. These processes highlight the versatility of methanesulfonic acid derivatives in facilitating condensation reactions under mild conditions, leading to good yields of the desired products (Sharghi & Asemani, 2009); (Kumar, Rudrawar, & Chakraborti, 2008).

Chemical Transformation

- Esterification of Carboxylic Acids : Studies have shown that ionic liquids based on methanesulfonate derivatives can be effective in the esterification of carboxylic acids, showcasing the potential of these compounds in green chemistry applications due to their reusability and mild reaction conditions (Brinchi, Germani, & Savelli, 2003).

Catalyst Efficiency

- Reductive Ring-Opening Reactions : Methanesulfonic acid has been utilized as an efficient catalyst for the reductive ring-opening of benzylidene acetals, demonstrating its utility in promoting regioselective reactions with significant yields. This application underscores the role of methanesulfonic acid derivatives in organic synthesis, particularly in the modification of glycosidic structures (Zinin et al., 2007).

Novel Derivatives and Their Applications

- Derivative Synthesis : The acylation and subsequent modification of thiazole carboxylic acid derivatives have led to the development of various compounds with potential applications in drug discovery and material science. Such studies illustrate the synthetic versatility of thiazole derivatives and their importance in medicinal chemistry (Dovlatyan et al., 2004).

Environmental and Analytical Chemistry

- Luminescence Sensing and Pesticide Removal : Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate, similar to the core structure of "2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid," have shown promise as luminescent sensory materials for detecting environmental contaminants and for the removal of pesticides. This application highlights the potential of such derivatives in environmental monitoring and remediation (Zhao et al., 2017).

Safety And Hazards

The safety information for “2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-3-4(5(8)9)12-6(7-3)13(2,10)11/h1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAPDGVFRHECHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)